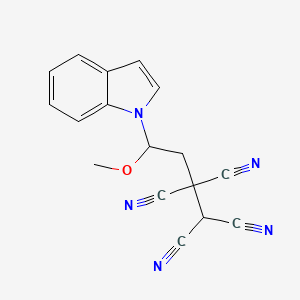![molecular formula C18H17Cl9Ge3O B14352756 [1-(4-Phenoxyphenyl)cyclohexane-1,3,5-triyl]tris(trichlorogermane) CAS No. 91734-74-6](/img/no-structure.png)
[1-(4-Phenoxyphenyl)cyclohexane-1,3,5-triyl]tris(trichlorogermane)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1-(4-Phenoxyphenyl)cyclohexane-1,3,5-triyl]tris(trichlorogermane): is a complex organogermanium compound It is characterized by the presence of a cyclohexane ring substituted with a phenoxyphenyl group and three trichlorogermane groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [1-(4-Phenoxyphenyl)cyclohexane-1,3,5-triyl]tris(trichlorogermane) typically involves the reaction of cyclohexane derivatives with phenoxyphenyl and trichlorogermane reagents under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like palladium or platinum complexes to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions in batch or continuous flow reactors. The process would require stringent control of temperature, pressure, and reaction time to ensure high yield and purity of the product. Purification steps such as recrystallization or chromatography may be employed to isolate the compound from reaction mixtures.
Analyse Chemischer Reaktionen
Types of Reactions
[1-(4-Phenoxyphenyl)cyclohexane-1,3,5-triyl]tris(trichlorogermane) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium oxides.
Reduction: Reduction reactions can convert the trichlorogermane groups to germane derivatives.
Substitution: The trichlorogermane groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alcohols in the presence of a base or catalyst.
Major Products
The major products formed from these reactions include germanium oxides, germane derivatives, and various substituted cyclohexane compounds.
Wissenschaftliche Forschungsanwendungen
[1-(4-Phenoxyphenyl)cyclohexane-1,3,5-triyl]tris(trichlorogermane) has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other organogermanium compounds and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of advanced materials, such as semiconductors and catalysts.
Wirkmechanismus
The mechanism of action of [1-(4-Phenoxyphenyl)cyclohexane-1,3,5-triyl]tris(trichlorogermane) involves its interaction with molecular targets through its trichlorogermane groups. These groups can form covalent bonds with nucleophilic sites on biomolecules or other compounds, leading to various biochemical and chemical effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modification of material properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[1-(4-Phenoxyphenyl)cyclohexane-1,3,5-triyl]tris(trichlorosilane): Similar structure but with silicon instead of germanium.
[1-(4-Phenoxyphenyl)cyclohexane-1,3,5-triyl]tris(trichlorostannane): Similar structure but with tin instead of germanium.
Uniqueness
The uniqueness of [1-(4-Phenoxyphenyl)cyclohexane-1,3,5-triyl]tris(trichlorogermane) lies in its germanium content, which imparts distinct chemical and physical properties compared to its silicon and tin analogs. These properties include higher reactivity and potential for forming stable complexes with various ligands.
Eigenschaften
| 91734-74-6 | |
Molekularformel |
C18H17Cl9Ge3O |
Molekulargewicht |
786.3 g/mol |
IUPAC-Name |
trichloro-[1-(4-phenoxyphenyl)-3,5-bis(trichlorogermyl)cyclohexyl]germane |
InChI |
InChI=1S/C18H17Cl9Ge3O/c19-28(20,21)14-10-15(29(22,23)24)12-18(11-14,30(25,26)27)13-6-8-17(9-7-13)31-16-4-2-1-3-5-16/h1-9,14-15H,10-12H2 |
InChI-Schlüssel |
SAQWUVMILPDGAG-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CC(CC1[Ge](Cl)(Cl)Cl)(C2=CC=C(C=C2)OC3=CC=CC=C3)[Ge](Cl)(Cl)Cl)[Ge](Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Bromo-3-methyl-5-({2-[(oxiran-2-yl)methoxy]phenoxy}methyl)-1,2-oxazole](/img/structure/B14352673.png)
![5-Methyl-3-({2-[(oxiran-2-yl)methoxy]phenoxy}methyl)-1,2-oxazole](/img/structure/B14352689.png)
![Ethyl 3-[(quinazolin-4-yl)sulfanyl]propanoate](/img/structure/B14352692.png)

![3-[(1,3-Dichloropropan-2-YL)oxy]propane-1,2-diol](/img/structure/B14352721.png)
![N-[3-Chloro-4-(2-ethoxyphenoxy)phenyl]-2-phenylacetamide](/img/structure/B14352730.png)

